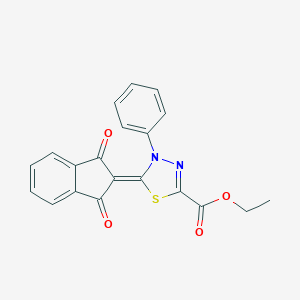![molecular formula C30H22N2O2 B283141 1',3'-Diphenyl-4'-(4-methylphenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283141.png)
1',3'-Diphenyl-4'-(4-methylphenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1',3'-Diphenyl-4'-(4-methylphenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione, also known as DPIP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPIP is a spiro-pyrazoline derivative that has garnered interest for its unique chemical structure and properties.
科学的研究の応用
1',3'-Diphenyl-4'-(4-methylphenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione has been studied extensively for its potential applications in various fields. In the field of organic electronics, 1',3'-Diphenyl-4'-(4-methylphenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione has been used as a hole-transporting material in organic solar cells due to its high electron affinity and good charge transport properties. In the field of medicinal chemistry, 1',3'-Diphenyl-4'-(4-methylphenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione has been investigated for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1',3'-Diphenyl-4'-(4-methylphenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione has also been studied for its potential as a fluorescent probe for the detection of metal ions.
作用機序
The mechanism of action of 1',3'-Diphenyl-4'-(4-methylphenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione is not fully understood, but it is believed to involve the formation of a stable spiro-pyrazoline intermediate that can interact with various biological targets. 1',3'-Diphenyl-4'-(4-methylphenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione has been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
1',3'-Diphenyl-4'-(4-methylphenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione has been shown to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. 1',3'-Diphenyl-4'-(4-methylphenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. These effects may contribute to its potential therapeutic applications.
実験室実験の利点と制限
One of the main advantages of 1',3'-Diphenyl-4'-(4-methylphenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione is its unique chemical structure, which makes it a versatile compound for various research applications. 1',3'-Diphenyl-4'-(4-methylphenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione is also relatively easy to synthesize in large quantities, which makes it a cost-effective compound for lab experiments. However, one of the limitations of 1',3'-Diphenyl-4'-(4-methylphenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione is its low solubility in water, which may limit its use in certain applications.
将来の方向性
For research on 1',3'-Diphenyl-4'-(4-methylphenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione include the development of 1',3'-Diphenyl-4'-(4-methylphenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione-based materials for organic electronics, investigation of its potential therapeutic applications, and further studies to understand its mechanism of action.
合成法
The synthesis of 1',3'-Diphenyl-4'-(4-methylphenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione involves the reaction of indan-2,5-dione, hydrazine hydrate, and 4-methylbenzaldehyde in the presence of a catalyst. The reaction mixture is then heated, and the resulting spiro-pyrazoline derivative is obtained in good yield. This method of synthesis has been optimized for high yield and purity and has been used in various research studies.
特性
分子式 |
C30H22N2O2 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
4-(4-methylphenyl)-1,3-diphenylspiro[4H-pyrazole-5,2'-indene]-1',3'-dione |
InChI |
InChI=1S/C30H22N2O2/c1-20-16-18-21(19-17-20)26-27(22-10-4-2-5-11-22)31-32(23-12-6-3-7-13-23)30(26)28(33)24-14-8-9-15-25(24)29(30)34/h2-19,26H,1H3 |
InChIキー |
KQSLBWJBZMFNLO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=NN(C23C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
正規SMILES |
CC1=CC=C(C=C1)C2C(=NN(C23C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 7-(1,3-benzodioxol-5-ylmethylene)-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283060.png)
![Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283061.png)
![1-(3-methylphenyl)-N-phenyl-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxamide](/img/structure/B283062.png)
![3-benzoyl-6-benzyl-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283064.png)
![3-benzoyl-6-(4-methylbenzyl)-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283066.png)
![3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283067.png)


![Ethyl 1-(4-methylphenyl)-8-oxo-9-phenyl-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283070.png)
![3-Benzoyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283072.png)
![3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283073.png)
![3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283074.png)
![[1-(4-Chlorophenyl)-8,9-dimethoxy-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl](2-naphthyl)methanone](/img/structure/B283078.png)
![(8,9-Dimethoxy-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-thienyl)methanone](/img/structure/B283079.png)